

Comparative analysis of 2-Amino-4-nitrobenzenemethanol with other nitroaniline derivatives

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Amino-4-nitrobenzenemethanol**

Cat. No.: **B1266085**

[Get Quote](#)

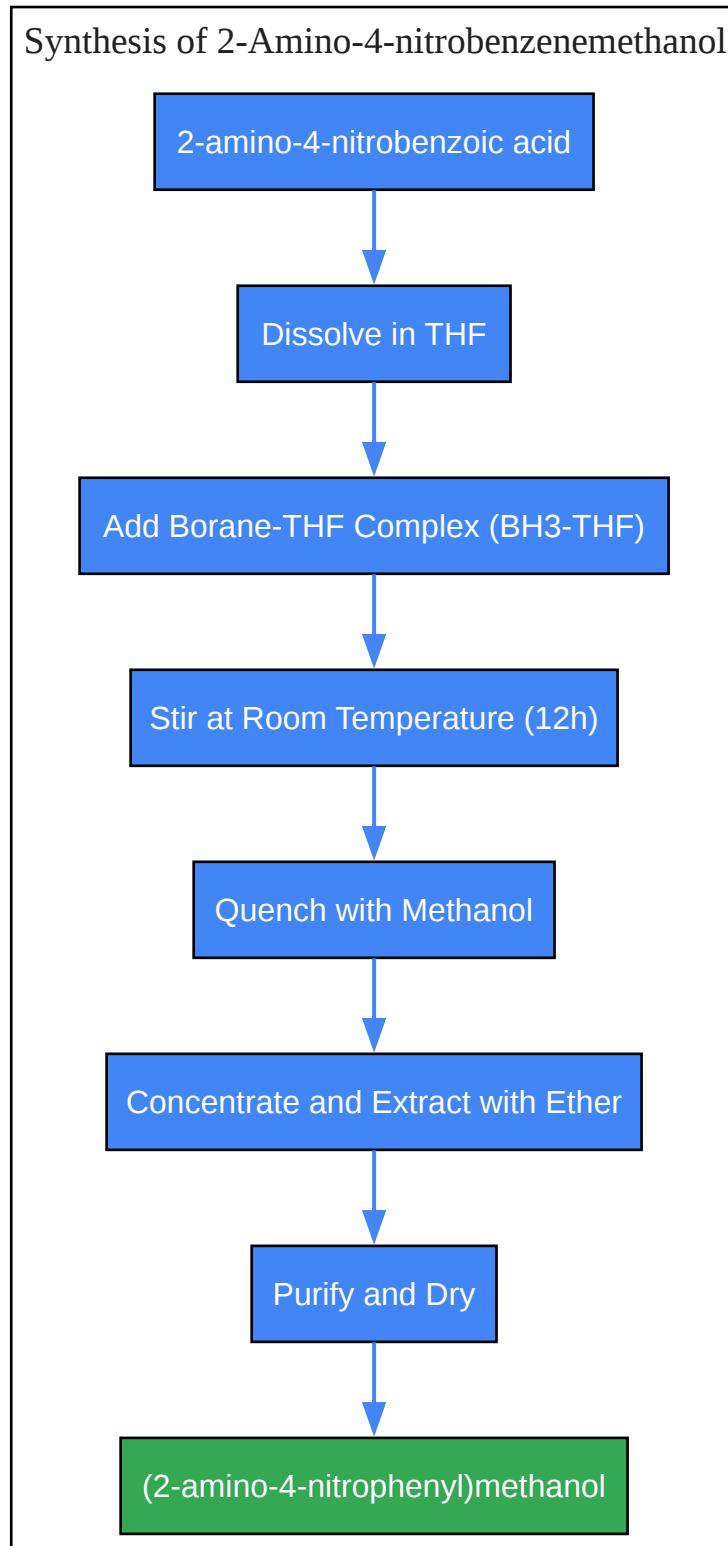
A Comparative Guide to **2-Amino-4-nitrobenzenemethanol** and Other Nitroaniline Derivatives for Researchers

Nitroaniline derivatives are a cornerstone in the fields of medicinal chemistry, materials science, and industrial synthesis, serving as versatile intermediates for pharmaceuticals, dyes, and polymers.^{[1][2]} Their chemical behavior is dictated by the interplay between the electron-donating amino group and the electron-withdrawing nitro group. This guide provides a detailed comparative analysis of **2-Amino-4-nitrobenzenemethanol** against other notable nitroaniline derivatives. The focus is on physicochemical properties, synthesis protocols, and biological activities to assist researchers, scientists, and drug development professionals in their work with this class of compounds.

Physicochemical Properties: A Comparative Overview

The substitution pattern on the benzene ring significantly influences the physicochemical properties of nitroaniline derivatives, such as melting point, boiling point, and solubility. These properties are critical for their handling, reaction setup, and potential biological applications.

Compound	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	Appearance
2-Amino-4-nitrobenzenemethanol	C ₇ H ₈ N ₂ O ₃	168.15	Not specified	Orange Solid[3]
2-Nitroaniline	C ₆ H ₆ N ₂ O ₂	138.12	71.5	Orange Solid[4][5]
3-Nitroaniline	C ₆ H ₆ N ₂ O ₂	138.12	114	Yellow Needles[4]
4-Nitroaniline	C ₆ H ₆ N ₂ O ₂	138.12	146-149	Yellow Solid[6]
2-Amino-4-nitrophenol	C ₆ H ₆ N ₂ O ₃	154.12	142-143	Dark Yellow to Brown Solid[7][8]

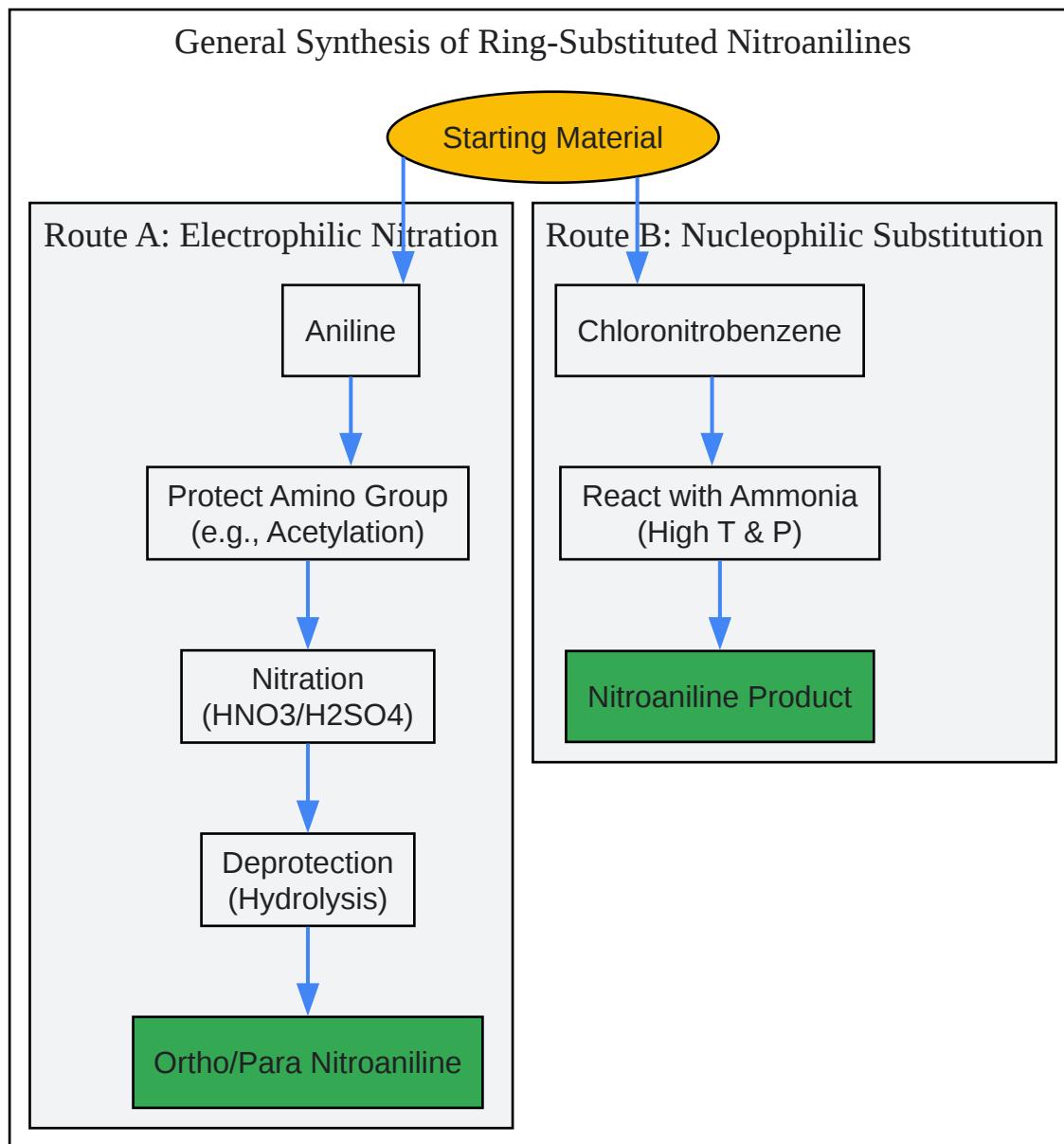

Data compiled from multiple sources.[3][4][5][6][7][8][9][10]

Synthesis of Nitroaniline Derivatives

The synthetic routes to nitroaniline derivatives are diverse and depend on the desired substitution pattern.

Synthesis of 2-Amino-4-nitrobenzenemethanol

The synthesis of **2-Amino-4-nitrobenzenemethanol** is typically achieved through the reduction of a carboxylic acid precursor.



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **2-Amino-4-nitrobenzenemethanol**.

General Synthesis of Ring-Substituted Nitroanilines

Ring-substituted nitroanilines are often synthesized via electrophilic nitration of a protected aniline or nucleophilic aromatic substitution.

[Click to download full resolution via product page](#)

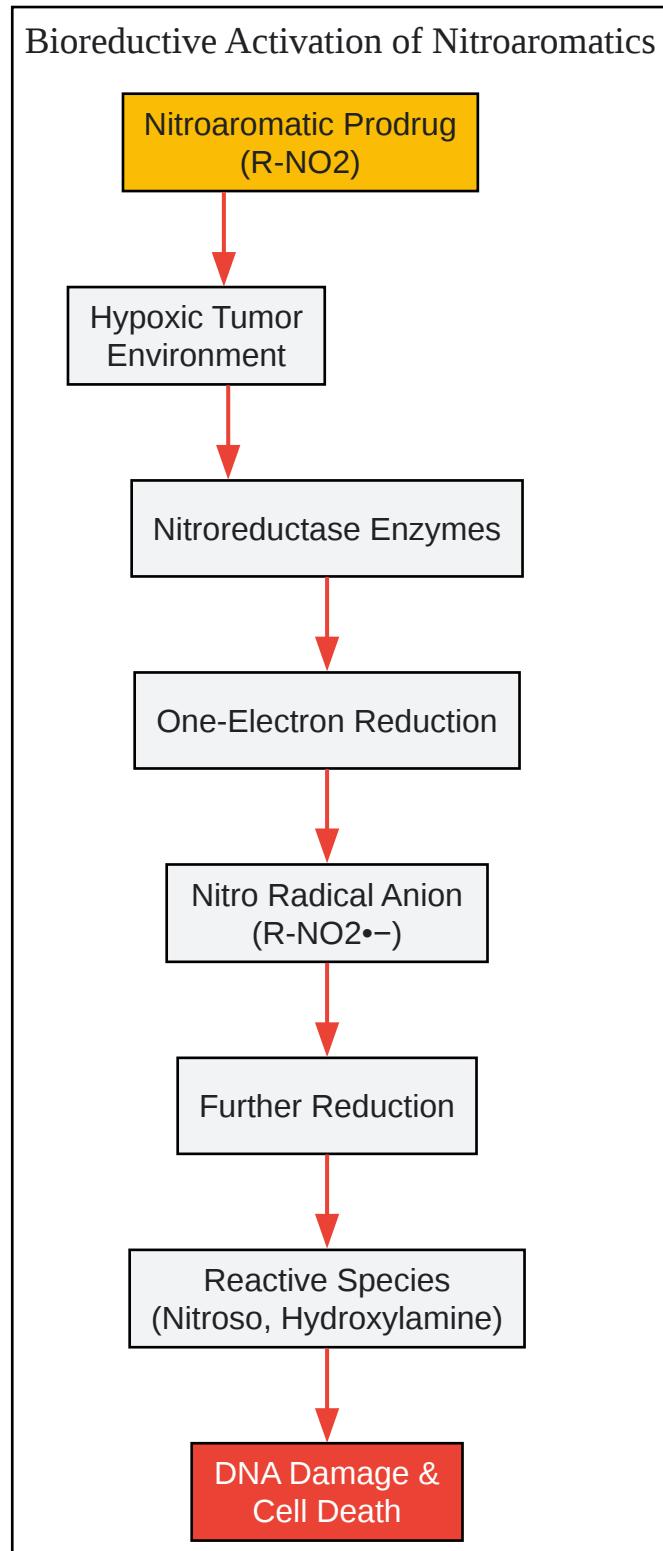
Caption: General synthetic routes to ring-substituted nitroanilines.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules. The ^1H NMR spectrum of **2-Amino-4-nitrobenzenemethanol** in DMSO-d6 shows characteristic peaks for the aromatic protons, the amino group, the hydroxyl group, and the methylene protons.[3]

Compound	^1H NMR (400 MHz, DMSO-d6) δ (ppm)
2-Amino-4-nitrobenzenemethanol	7.46 (d, J = 2.0 Hz, 1H), 7.38-7.35 (m, 2H), 5.57 (s, 2H), 5.34 (t, J = 5.4 Hz, 1H), 4.43 (d, J = 5.5 Hz, 2H)[3]

Biological Activity of Nitroaniline Derivatives


While specific biological data for **2-Amino-4-nitrobenzenemethanol** is not widely published, the broader class of N-substituted nitroaniline derivatives has shown significant potential in drug discovery, particularly as anticancer and antimicrobial agents.[11] The nitro group can be crucial for their mechanism of action, often involving bioreductive activation in the hypoxic environments of solid tumors.[11]

Compound ID	N-Substituent	Cancer Cell Line	IC_{50} (μM)
1a	4-Methylphenyl	HCT116	0.0059
1b	4-(Dimethylamino)phenyl	HCT116	8.7
2a	2,4-Dinitrophenyl	UV4 (hypoxic)	Selectivity: 60-70 fold
3a	Pyrimidine derivative	Mer Kinase	0.0185
3b	Pyrimidine derivative	c-Met Kinase	0.0336

Data from a comparative study of N-Substituted 2-Nitroaniline Derivatives.[11]

Toxicity of Nitroaniline Derivatives

It is important to note that many nitroaniline derivatives are toxic.[\[12\]](#)[\[13\]](#) For instance, 4-nitroaniline is readily absorbed through the skin and can cause methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced.[\[6\]](#)[\[14\]](#)[\[15\]](#) All nitroaniline compounds should be handled with appropriate safety precautions.

[Click to download full resolution via product page](#)

Caption: Generalized pathway for bioreductive activation of nitroaromatics.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for scientific research.

Protocol 1: Synthesis of (2-amino-4-nitrophenyl)methanol[3]

- **Dissolution:** Dissolve 2-amino-4-nitrobenzoic acid (1.00 g, 5.49 mmol) in tetrahydrofuran (THF, 20 mL) at room temperature.
- **Reduction:** Slowly add borane-tetrahydrofuran complex (BH3-THF, 21.96 mL, 21.96 mmol) dropwise.
- **Reaction:** Stir the reaction mixture continuously for 12 hours at room temperature.
- **Quenching:** Cool the mixture in an ice bath and slowly add methanol (100 mL) to quench the reaction.
- **Work-up:** Concentrate the reaction mixture. Transfer the residue to a separatory funnel containing a saturated aqueous sodium bicarbonate solution (50 mL).
- **Extraction:** Extract the aqueous layer with diethyl ether (3 x 75 mL).
- **Purification:** Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate ($MgSO_4$), filter, and concentrate.
- **Isolation:** Suspend the residue in water, filter, and dry to yield (2-amino-4-nitrophenyl)methanol as an orange solid (yield: 650 mg, 70%).

Protocol 2: General Catalytic Hydrogenation of a Nitroaniline[1]

- **Catalyst Preparation:** Suspend a suitable catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel, in a solvent (e.g., ethanol, ethyl acetate).
- **Reaction Setup:** Dissolve the nitroaromatic compound in the solvent and add it to the reaction vessel containing the catalyst.

- Hydrogenation: Purge the vessel with hydrogen gas and maintain it under a hydrogen atmosphere (from balloon pressure to higher pressures depending on the apparatus) with vigorous stirring until the reaction is complete (monitored by TLC or LC-MS).
- Work-up: Upon completion, remove the catalyst by filtration through a pad of Celite.
- Isolation: Concentrate the filtrate under reduced pressure to yield the crude aniline product.
- Purification: Further purify the product by recrystallization or column chromatography if necessary.

Protocol 3: On-line SPE-HPLC for the Analysis of Nitroanilines[12][13]

- System Setup: Utilize an HPLC system equipped with an on-line Solid Phase Extraction (SPE) system, a suitable analytical column (e.g., Acclaim™ 120 C18), and a UV detector.
- Sample Preparation: Spike water samples (e.g., tap or pond water) with known concentrations of aniline and nitroaniline standards.
- On-line SPE: Use an enrichment cartridge (e.g., Dionex SolEx™ HRP) to concentrate the analytes from the water sample.
- Chromatographic Separation: Elute the trapped analytes from the SPE cartridge onto the analytical column. Perform a gradient elution to separate the different aniline and nitroaniline isomers.
- Detection: Monitor the eluent using a UV detector at a suitable wavelength.
- Quantification: Determine the concentration of each analyte by comparing the peak areas to a calibration curve generated from standards of known concentrations.

Conclusion

2-Amino-4-nitrobenzenemethanol is a distinct derivative within the broader family of nitroanilines. While it shares the characteristic amino and nitro functional groups, the presence of the benzylic alcohol group offers a unique point for further chemical modification compared

to simple nitroanilines. Its synthesis via the reduction of the corresponding carboxylic acid is a standard and efficient procedure. While direct comparative performance data is scarce, the known biological activities of structurally related N-substituted nitroanilines suggest that derivatives of **2-Amino-4-nitrobenzenemethanol** could be promising candidates for further investigation in drug discovery programs. The protocols and comparative data presented here serve as a foundational resource for researchers aiming to explore the potential of this and other nitroaniline derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. [2-AMINO-4-NITROBENZENEMETHANOL | 78468-34-5](http://chemicalbook.com) [chemicalbook.com]
- 4. chempanda.com [chempanda.com]
- 5. [2-Nitroaniline | C6H6N2O2 | CID 6946 - PubChem](http://pubchem.ncbi.nlm.nih.gov) [pubchem.ncbi.nlm.nih.gov]
- 6. [4-Nitroaniline | C6H6N2O2 | CID 7475 - PubChem](http://pubchem.ncbi.nlm.nih.gov) [pubchem.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. [2-Amino-4-Nitrophenol | C6H6N2O3 | CID 3613389 - PubChem](http://pubchem.ncbi.nlm.nih.gov) [pubchem.ncbi.nlm.nih.gov]
- 9. [2-Amino-4-nitrobenzenemethanol | CymitQuimica](http://cymitquimica.com) [cymitquimica.com]
- 10. [2-Amino-4-nitrobenzyl alcohol | C7H8N2O3 | CID 54198 - PubChem](http://pubchem.ncbi.nlm.nih.gov) [pubchem.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. [DSpace-CRIS](http://zora.uzh.ch) [zora.uzh.ch]
- 15. westliberty.edu [westliberty.edu]

- To cite this document: BenchChem. [Comparative analysis of 2-Amino-4-nitrobenzenemethanol with other nitroaniline derivatives]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1266085#comparative-analysis-of-2-amino-4-nitrobenzenemethanol-with-other-nitroaniline-derivatives>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com